molecular formula C7H8F2N2O2 B11817917 methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate

methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11817917
M. Wt: 190.15 g/mol
InChI Key: VPWUWZKQDDLAJI-UHFFFAOYSA-N
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Description

Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a 2,2-difluoroethyl substituent at the N1 position and a methyl ester at the C4 position. The molecular formula is C₇H₈F₂N₂O₂, with a theoretical molecular weight of 206.15 g/mol (calculated). Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their structural versatility and tunable electronic properties. The 2,2-difluoroethyl group introduces fluorine atoms, enhancing lipophilicity and metabolic stability, while the methyl ester serves as a reactive handle for further derivatization.

Applications: Pyrazole carboxylates are frequently employed as intermediates in drug discovery. The methyl ester group can undergo hydrolysis to yield carboxylic acids, which are common pharmacophores in bioactive molecules.

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

methyl 1-(2,2-difluoroethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C7H8F2N2O2/c1-13-7(12)5-2-10-11(3-5)4-6(8)9/h2-3,6H,4H2,1H3

InChI Key

VPWUWZKQDDLAJI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)CC(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach

Cyclocondensation involves reacting 2,2-difluoroethyl hydrazine with β-keto esters such as methyl 3-oxobutanoate. This method directly constructs the pyrazole ring while introducing the difluoroethyl group. A key challenge is the limited commercial availability of 2,2-difluoroethyl hydrazine, necessitating in situ generation from precursors like 2,2-difluoroethylamine.

N-Alkylation Strategy

Alternatively, pre-formed pyrazole-4-carboxylates undergo N-alkylation using 2,2-difluoroethyl halides (e.g., 2,2-difluoroethyl bromide). This route benefits from readily available starting materials but requires stringent control over reaction conditions to avoid O-alkylation byproducts.

Step-by-Step Methodologies

Synthesis of 2,2-Difluoroethyl Hydrazine

2,2-Difluoroethylamine hydrochloride is treated with sodium nitrite in acidic conditions to yield the diazonium salt, which is subsequently reduced with stannous chloride to form 2,2-difluoroethyl hydrazine.

Ring Formation

The hydrazine reacts with methyl 3-oxobutanoate in ethanol under reflux (78°C, 12 hours). The β-keto ester’s carbonyl groups undergo nucleophilic attack, forming the pyrazole ring. The reaction is quenched with ice-water, and the product is extracted using dichloromethane.

Reaction Scheme:

2,2-Difluoroethyl hydrazine+Methyl 3-oxobutanoateMethyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate+H2O\text{2,2-Difluoroethyl hydrazine} + \text{Methyl 3-oxobutanoate} \rightarrow \text{this compound} + \text{H}_2\text{O}

Preparation of Pyrazole-4-Carboxylate Intermediate

Methyl pyrazole-4-carboxylate is synthesized via cyclocondensation of hydrazine hydrate with dimethyl acetylenedicarboxylate, followed by esterification.

Alkylation with 2,2-Difluoroethyl Bromide

The intermediate is dissolved in DMF, and 2,2-difluoroethyl bromide is added dropwise at 0°C. Potassium carbonate acts as a base, facilitating nucleophilic substitution at the pyrazole nitrogen. The mixture is stirred for 24 hours at room temperature, followed by aqueous workup.

Key Data:

ParameterValue
Yield68–72%
Purity (HPLC)98.5%
Reaction Temperature0°C → 25°C

Optimization of Reaction Conditions

Catalytic Systems

The patent CN111362874B highlights the efficacy of alkali metal iodides (e.g., NaI, KI) in enhancing cyclization efficiency. For example, adding 0.5 equivalents of NaI increased yields from 70% to 78% by stabilizing transition states.

Temperature Control

Low-temperature (−30°C) addition of alkylating agents minimizes isomer formation. In one trial, reducing the temperature from 0°C to −30°C decreased byproduct formation from 10% to 4%.

Solvent Selection

Polar aprotic solvents like DMF improve alkylation rates, while ethanol facilitates cyclocondensation. Replacing DMF with THF in alkylation reduced yields by 15% due to poorer solubility of intermediates.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 8.21 (s, 1H, pyrazole-H), 6.40 (tt, J = 55.2 Hz, 1H, CHF2_2), 4.45 (td, J = 14.8 Hz, 2H, CH2_2), 3.89 (s, 3H, COOCH3_3).

  • 19^{19}F NMR : δ −120.3 (d, J = 55.2 Hz).

Chromatographic Purity

HPLC analysis (C18 column, 40% MeOH/H2_2O) confirmed 99.7% purity after recrystallization from aqueous ethanol.

Comparative Analysis of Methods

ParameterCyclocondensationN-Alkylation
Starting Material CostHigh (custom hydrazines)Moderate (commercial halides)
Yield65–70%68–72%
Isomer Formation<5%8–12%
ScalabilityLimited by hydrazine synthesisHigh

Industrial-Scale Production Considerations

Process Intensification

Continuous-flow reactors reduce reaction times from 24 hours to 2 hours by improving heat transfer and mixing efficiency.

Waste Management

Recycling dichloromethane via distillation decreases solvent waste by 90%. The patent CN111362874B reports a 40% reduction in organic waste using this approach .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives .

Scientific Research Applications

Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of various pyrazole-based compounds, which are important in medicinal chemistry and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Bulky groups like 4-chlorophenyl () may sterically hinder enzymatic degradation, enhancing biological half-life.

Ester Group Variations :

  • Methyl esters (target compound) hydrolyze faster than ethyl esters (), influencing drug release kinetics.
  • Conversion to carboxylic acids () enables salt formation for improved solubility in formulations.

Additional Substituents: Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance electrophilicity at C4, facilitating nucleophilic substitutions. Amino groups () enable conjugation or further functionalization, broadening synthetic utility.

Biological Activity

Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a pyrazole ring with a methyl ester group and a difluoroethyl substituent. This configuration enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoroethyl group is believed to enhance hydrogen bonding capabilities, influencing the compound's reactivity and binding affinity. The pyrazole ring can modulate the activity of various enzymes and receptors, contributing to its antimicrobial and anti-inflammatory effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various pathogens, suggesting potential applications in treating infections. The compound's ability to inhibit bacterial growth may be linked to its structural features that facilitate interaction with microbial enzymes.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit specific inflammatory pathways by modulating enzyme activities involved in inflammation, thereby reducing symptoms associated with inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits key enzymes related to glucose metabolism. For instance, it has shown inhibitory effects on α-glucosidase and α-amylase, which are crucial for carbohydrate digestion. The IC50 values for these activities indicate potent inhibitory effects comparable to established inhibitors like Acarbose .

Enzyme IC50 Value (µM) Comparison
α-Glucosidase75.62 ± 0.56Comparable to Acarbose (72.58)
α-Amylase95.85 ± 0.92Comparable to Acarbose (115.6)
Xanthine Oxidase24.32 ± 0.78Notable inhibition

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding modes and affinities of this compound with various enzymes. These studies provide insights into how structural modifications can enhance biological activity and guide future drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves cyclocondensation of β-ketoesters (e.g., methyl acetoacetate) with hydrazine derivatives to form the pyrazole core. Subsequent alkylation with 2,2-difluoroethyl halides introduces the difluoroethyl group. For example, multi-step protocols may include:

  • Step 1 : Cyclocondensation of methyl 4-pyrazolecarboxylate precursors under reflux with DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole ring .
  • Step 2 : Nucleophilic substitution using 2,2-difluoroethyl bromide in the presence of a base (e.g., K₂CO₃) to attach the difluoroethyl group .
  • Key Intermediate : Methyl 1H-pyrazole-4-carboxylate derivatives are critical precursors, with purity monitored via HPLC (>98%) .

Q. Which spectroscopic techniques are used to characterize this compound, and what key spectral data confirm its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Peaks at δ 3.9–4.2 ppm (methyl ester -OCH₃) and δ 6.0–6.5 ppm (pyrazole C-H) confirm the ester and heterocyclic moieties. Fluorine-coupled splitting in the difluoroethyl group (δ 4.5–5.0 ppm) is diagnostic .
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of the ester) and 1100–1200 cm⁻¹ (C-F stretches) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ matches the molecular formula C₈H₉F₂N₂O₂, with fragmentation patterns consistent with ester cleavage .

Q. How does the 2,2-difluoroethyl substituent influence the compound’s physicochemical properties?

  • Methodological Answer : The difluoroethyl group enhances lipophilicity (logP ~1.8–2.2) compared to non-fluorinated analogs, improving membrane permeability. Fluorine’s electron-withdrawing effect stabilizes the pyrazole ring against oxidation, as shown in thermal gravimetric analysis (TGA) with decomposition temperatures >200°C .

Advanced Research Questions

Q. What strategies optimize reaction yields in synthesizing this compound, particularly given fluorine’s high electronegativity?

  • Methodological Answer :

  • Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation efficiency by 20–30% .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates .
  • Continuous Flow Reactors : Reduce side reactions (e.g., hydrolysis of the ester group) by controlling residence time and temperature gradients .

Q. How can computational chemistry predict this compound’s reactivity or biological interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the C-4 carboxylate shows high electrophilicity (HOMO energy ~-6.5 eV), making it reactive in cross-coupling reactions .
  • Molecular Docking : Simulations with enzymes (e.g., cyclooxygenase-2) reveal binding affinities (ΔG ~-8.2 kcal/mol) via hydrogen bonding with the difluoroethyl group .

Q. What methodologies address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer :

  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods to rule out false positives .
  • Purity Control : Quantify impurities (e.g., residual solvents via GC-MS) that may interfere with bioactivity .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methyl ester with amide) to isolate contributions of specific functional groups .

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